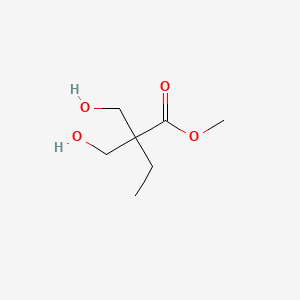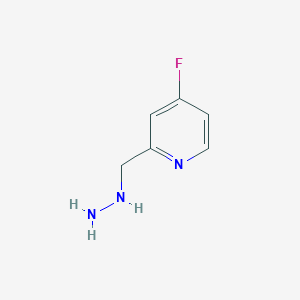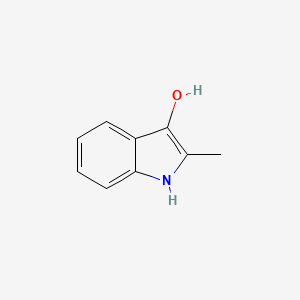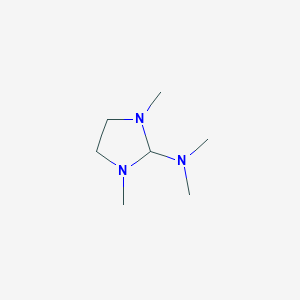
N,n,1,3-tetramethylimidazolidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,n,1,3-tetramethylimidazolidin-2-amine is a chemical compound with the molecular formula C7H17N3 It is a derivative of imidazolidine, a five-membered ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,n,1,3-tetramethylimidazolidin-2-amine typically involves the reaction of imidazolidine with methylating agents under controlled conditions. One common method is the methylation of imidazolidine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete methylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process, ensuring high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,n,1,3-tetramethylimidazolidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its methyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide); reactions are conducted in organic solvents with appropriate catalysts or bases.
Major Products Formed
Oxidation: Imidazolidinone derivatives
Reduction: Amine derivatives
Substitution: Various substituted imidazolidine compounds
Applications De Recherche Scientifique
N,n,1,3-tetramethylimidazolidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including catalysts and polymers.
Mécanisme D'action
The mechanism of action of N,n,1,3-tetramethylimidazolidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical processes. Its unique structure allows it to participate in a range of chemical reactions, making it a versatile tool in both research and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylimidazole: An aromatic heterocyclic compound used as a solvent and precursor to ionic liquids.
2-Imidazolidinone: A structural motif found in pharmaceuticals and natural products, known for its biological activity.
Benzimidazolidin-2-one: A derivative with applications in drug development and organic synthesis.
Uniqueness
N,n,1,3-tetramethylimidazolidin-2-amine stands out due to its high degree of methylation, which imparts unique chemical properties and reactivity. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific chemical functionalities.
Propriétés
Formule moléculaire |
C7H17N3 |
|---|---|
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
N,N,1,3-tetramethylimidazolidin-2-amine |
InChI |
InChI=1S/C7H17N3/c1-8(2)7-9(3)5-6-10(7)4/h7H,5-6H2,1-4H3 |
Clé InChI |
UUIYJDVPWYWXOU-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(C1N(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


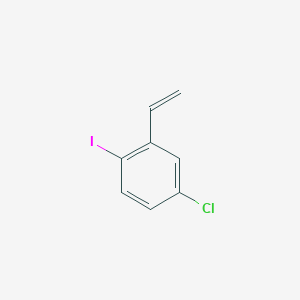
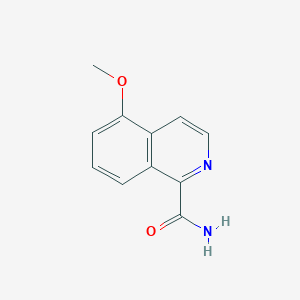
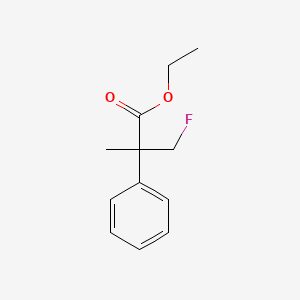
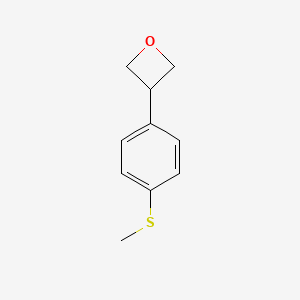
![Ethyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate](/img/structure/B15223162.png)
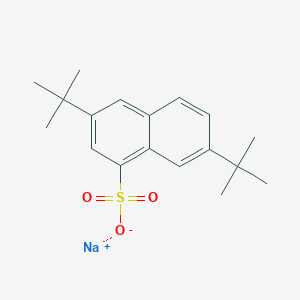
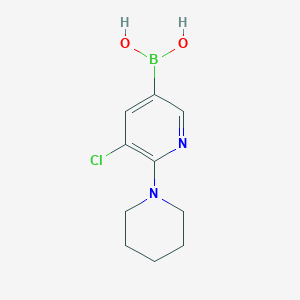
![2-Bromo-1H-benzo[d]imidazol-7-amine](/img/structure/B15223174.png)

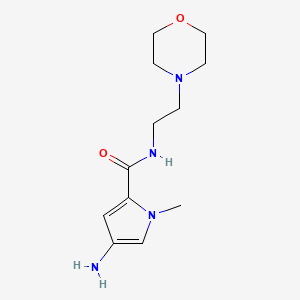
![6,7-dihydro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15223205.png)
